CYP2A6 Inhibition Potency: 3-Bromo-7-methoxycoumarin vs. 7-Methoxycoumarin (Herniarin)
In a comparative study of coumarin analogs as CYP2A6 inhibitors, 3-bromo-7-methoxycoumarin exhibited significantly enhanced potency compared to the non-brominated parent compound 7-methoxycoumarin (herniarin). The introduction of the bromine atom at C3 increased the inhibitory activity by approximately 15-fold. [1]
| Evidence Dimension | CYP2A6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.65 μM |
| Comparator Or Baseline | 7-Methoxycoumarin (Herniarin), IC50 > 100 μM |
| Quantified Difference | > 13-fold increase in potency |
| Conditions | Inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation in a standard fluorescence-based assay with 95 test compounds [1]. |
Why This Matters
This establishes 3-bromo-7-methoxycoumarin as a mechanistically informative tool compound for CYP2A6 enzymology, where the bromine substitution creates a more potent inhibitor profile than the natural product herniarin.
- [1] Patten, C.J.; et al. (Assignee: Amgen Inc.). US Patent 8,609,708 B2. 2013. (Example 32: 3-bromo-7-methoxycoumarin IC50 = 7.65 μM; 7-methoxycoumarin IC50 > 100 μM). View Source
